4'-Bromo-[1,1'-biphenyl]-4-amine
Description
Significance of Biphenyl (B1667301) Amine Scaffolds in Organic Synthesis and Materials Science
Biphenyl amine scaffolds are fundamental structural motifs in both organic synthesis and materials science, prized for their rigidity, electronic properties, and ability to be functionalized. rsc.orgresearchgate.net These scaffolds consist of two phenyl rings linked by a single bond, with an amine group attached, providing a versatile platform for constructing more complex molecules.
In organic synthesis , biphenyl amines are crucial intermediates for the creation of a wide array of compounds with significant pharmacological activity. researchgate.net The presence of the amino group allows for a variety of chemical transformations, including the formation of amides, Schiff bases, and participation in various coupling reactions. rsc.org This reactivity is instrumental in the synthesis of pharmaceuticals, agrochemicals, and dyes. rsc.org For instance, substituted biphenyl anilines are vital for producing organometallic complexes and materials with ferromagnetic properties. rsc.org
In the realm of materials science , the biphenyl structure imparts desirable characteristics such as thermal stability and specific optical and electrical properties. ontosight.ai Biphenyl derivatives are integral components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgnih.gov The ability to tune the electronic nature of the biphenyl system through the introduction of various substituents, including amines, allows for the precise design of materials with tailored functionalities. For example, the torsion of the biphenyl rings along their connecting bond influences the molecule's electronic and steric properties, which is a key factor in designing materials with specific charge transport capabilities. researchgate.netresearchgate.net
Strategic Position of Halogenated Biphenyls as Versatile Synthetic Intermediates
The introduction of a halogen atom, such as bromine, onto the biphenyl scaffold dramatically enhances its utility as a synthetic intermediate. Halogenated biphenyls, like 4'-Bromo-[1,1'-biphenyl]-4-amine, are particularly valuable due to the reactivity of the carbon-halogen bond.
The bromine atom in this compound serves as a versatile handle for a multitude of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. rsc.orgresearchgate.net This allows for the straightforward introduction of a wide range of functional groups and the construction of complex molecular architectures. For example, the bromine atom can be readily replaced by aryl, alkyl, or other functional groups, enabling the synthesis of a diverse library of biphenyl derivatives with tailored properties.
Overview of Current Academic Research Trajectories for this compound and Structurally Related Derivatives
Current research involving this compound and its derivatives is focused on leveraging its unique structural features for applications in medicinal chemistry, materials science, and catalysis.
In medicinal chemistry , the biphenyl amine scaffold is a recognized "privileged structure," meaning it is frequently found in biologically active compounds. rsc.org Researchers are exploring the synthesis of novel derivatives of this compound as potential therapeutic agents. The ability to modify both the amine and the bromo-substituted rings allows for the fine-tuning of a molecule's interaction with biological targets. For example, biphenyl tetrazole derivatives have shown promise as antimicrobial and anti-tumor agents. researchgate.net
In materials science , the focus is on synthesizing novel organic semiconductors and light-emitting materials. The rigid biphenyl core combined with the tunable electronic properties afforded by the amine and bromo substituents makes these compounds attractive for use in OLEDs and organic field-effect transistors (OFETs). nih.gov Research is ongoing to develop new synthetic methods to create well-defined oligomers and polymers based on the this compound backbone, aiming to achieve materials with high charge carrier mobility and thermal stability. nih.gov
In the field of catalysis , derivatives of this compound are being investigated as ligands for metal-catalyzed reactions. The amine group can coordinate to a metal center, and the biphenyl framework can be modified to create a specific steric and electronic environment around the metal, influencing the catalyst's activity and selectivity. rsc.org
Below is a table summarizing key properties and research applications of this compound and a related derivative.
| Property | This compound | 4'-Bromo-N-phenyl-[1,1'-biphenyl]-4-amine |
| CAS Number | 3365-82-0 nih.gov | 101606-18-2 nih.gov |
| Molecular Formula | C12H10BrN nih.gov | C18H14BrN nih.gov |
| Molecular Weight | 248.12 g/mol nih.gov | 324.2 g/mol nih.gov |
| Key Research Areas | Intermediate for pharmaceuticals and materials science rsc.orgresearchgate.net | Building block for organic electronics nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPBKHKHMVGUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299436 | |
| Record name | 4'-bromobiphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-82-0 | |
| Record name | 3365-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-bromobiphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 1,1 Biphenyl 4 Amine and Analogous Biphenylamines
Catalytic Strategies for the Construction of the Biphenyl (B1667301) Core
The formation of the biphenyl backbone is a critical step in the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine. Modern organic synthesis relies heavily on transition-metal catalyzed cross-coupling reactions to achieve this transformation efficiently and with high yields.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis stands as a cornerstone for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile and powerful tool for the synthesis of biphenylamines. wikipedia.org
The Suzuki-Miyaura coupling reaction is a widely utilized and robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. rsc.orgsnnu.edu.cn This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. youtube.comyoutube.com The versatility of the Suzuki-Miyaura coupling allows for the use of a variety of aryl halides, including the more economical and readily available aryl chlorides, making it an attractive method for industrial applications. chemrxiv.org
A general representation of the Suzuki-Miyaura coupling for the synthesis of a biphenyl system is depicted below:
Reaction Scheme: Ar¹-X + Ar²-B(OR)₂ --(Pd catalyst, Base)--> Ar¹-Ar²
Where Ar¹ and Ar² are aryl groups, X is a halide (I, Br, Cl) or triflate, and B(OR)₂ represents a boronic acid or ester.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. youtube.comorgsyn.org For instance, the use of palladium acetate (B1210297) with triphenylphosphine (B44618) as a catalytic system eliminates the need for air-sensitive and expensive Pd(PPh₃)₄. orgsyn.org
Recent advancements have focused on developing more efficient and environmentally friendly protocols, such as using polyurea microencapsulated palladium (PdEnCat 30™) and air-stable MIDA boronates in aqueous-alcoholic media under phosphine-free conditions. rsc.org
Interactive Data Table: Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
| 4-Bromoacetophenone | 2-Formylphenylboronic acid MIDA ester | Pd EnCat30 | K₂CO₃ | 4:1 Ethanol/H₂O | Good | rsc.org |
| 4-Bromobenzaldehyde | Benzeneboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | High | orgsyn.org |
| Aryl Chlorides | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | --- | chemrxiv.org |
| 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 77-82% | nih.gov |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, specifically for synthesizing aryl amines from aryl halides. wikipedia.org This reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The synthesis of this compound can be envisioned through the coupling of a pre-formed bromo-biphenyl halide with an amine or, more directly, by coupling a di-halogenated biphenyl with an amino-substituted coupling partner.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the arylamine product. wikipedia.orglibretexts.org
Catalytic Cycle of Buchwald-Hartwig Amination:
Oxidative Addition: Pd(0) + Ar-X → Ar-Pd(II)-X
Amine Coordination & Deprotonation: Ar-Pd(II)-X + HNR₂ + Base → Ar-Pd(II)-NR₂ + HB⁺X⁻
Reductive Elimination: Ar-Pd(II)-NR₂ → Ar-NR₂ + Pd(0)
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the reaction's scope. nih.govacs.org For instance, ligands like Xantphos have been found to be effective in the amination of N-substituted 4-bromo-7-azaindoles. beilstein-journals.org The selection of the palladium precatalyst, solvent, and base are also critical parameters that need to be optimized for a specific substrate combination. nih.govacs.org Toluene and 1,4-dioxane (B91453) are commonly used solvents, with toluene often providing superior conversion rates. acs.org
Interactive Data Table: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | NaOt-Bu | Toluene | >95% | acs.org |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | >95% | acs.org |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | --- | --- | 60% | researchgate.net |
| N-substituted 4-bromo-7-azaindoles | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | --- | beilstein-journals.org |
Copper-Catalyzed Amination Approaches for Aryl Bromides
As an alternative to palladium-catalyzed methods, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, have gained prominence due to the lower cost and differing reactivity of copper. nih.govchemrxiv.org These reactions are particularly useful for the amination of aryl bromides. nih.govchemrxiv.orgchemistryviews.org
Recent advancements in this area have focused on the design of novel ligands to facilitate the reaction under milder conditions. nih.govchemrxiv.org For instance, the development of anionic N¹,N²-diarylbenzene-1,2-diamine ligands has enabled the copper-catalyzed amination of aryl bromides to proceed at room temperature. nih.govchemrxiv.org These ligands are designed to increase the electron density on the copper center, which in turn facilitates the oxidative addition of the aryl bromide. nih.govchemrxiv.org
The use of a weaker base, such as sodium trimethylsilanolate (NaOTMS), in conjunction with a copper(I) source and a suitable ligand, has expanded the substrate scope to include base-sensitive aryl bromides. chemistryviews.org These conditions allow for the amination of aryl bromides containing functional groups like amides or enolizable ketones. chemistryviews.org
Nickel-Catalyzed Amination Methods for Aryl Halides
Nickel-catalyzed amination reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of arylamines from aryl halides. organic-chemistry.orgnih.gov Nickel catalysts can effectively couple a diverse range of (hetero)aryl halides with primary and secondary alkyl amines, as well as anilines, often in good to excellent yields. nih.gov
One notable development is the nickel-catalyzed amination of aryl chlorides with amides via C-N bond cleavage, which provides a broad range of aromatic amines under mild conditions. organic-chemistry.org This method utilizes a nickel salt and an N-heterocyclic carbene (NHC) ligand to activate the otherwise inert amide C-N bond. organic-chemistry.org Another efficient protocol employs a simple Ni(II) salt, an organic base, and catalytic amounts of a pyridinium (B92312) additive and zinc metal. nih.gov More recently, excited-state nickel-catalyzed C-N cross-coupling of aryl bromides has been demonstrated for the synthesis of diphenylamines and primary anilines under mild, light-mediated conditions. kaust.edu.sa
Site-Selective Functionalization and Derivatization Approaches
Once the this compound core is synthesized, further functionalization can be achieved through site-selective reactions. The bromine atom on one phenyl ring and the amine group on the other offer distinct handles for derivatization.
Site-selective C-H functionalization represents a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. rsc.org While direct C-H functionalization of the biphenyl core of this compound is a complex challenge, the existing bromo and amino groups provide clear pathways for derivatization.
For instance, the bromine atom can participate in further cross-coupling reactions, such as another Suzuki-Miyaura or a Buchwald-Hartwig amination, to introduce a third aryl or amino group, respectively. The amino group can undergo a variety of transformations, including acylation, alkylation, or serve as a directing group for ortho-functionalization of its own phenyl ring.
Recent research has also explored visible-light-mediated, site-selective aliphatic C-H bromination using N-bromoamides, which could be a potential method for functionalizing alkyl chains if they were present on the biphenylamine scaffold. nih.gov Similarly, palladium-catalyzed site-selective C(sp³)–H functionalization of primary aliphatic amines has seen significant progress, offering potential routes for derivatizing alkyl substituents attached to the amino group. rsc.org
Directed C-H Functionalization of Biphenyl Amine Systems
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov This approach offers a more atom-economical and streamlined route to complex molecules. In the context of biphenyl amine systems, directing groups can be employed to control the regioselectivity of the C-H activation step. rsc.orgrsc.org
A significant challenge in C-H activation is controlling the position of functionalization, with ortho-selectivity being the most common outcome due to the formation of a stable five- or six-membered metallocycle. However, strategies have been developed to achieve remote C-H activation at the meta-position. One such strategy utilizes a nitrile-containing template. nih.govnih.gov
Research has demonstrated that a simple and synthetically useful phenyl nitrile functional group can direct the remote meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.govescholarship.org This method is particularly valuable because the nitrile group is a versatile functional handle that can be readily converted into other groups such as amines, carboxylic acids, amides, or heterocycles. nih.govescholarship.org
The mechanism of this meta-selectivity has been investigated through Density Functional Theory (DFT) calculations. These studies suggest that the reaction proceeds via a concerted metalation-deprotonation (CMD) pathway. pkusz.edu.cn The key to achieving meta-selectivity is the formation of a ligand-containing Pd-Ag heterodimeric transition state. nih.govescholarship.orgpkusz.edu.cn In this transition state, the nitrile group coordinates to the silver atom, while the palladium atom is positioned adjacent to the meta-C-H bond, leading to its selective activation. pkusz.edu.cn The use of substituted 2-pyridone ligands is crucial in assisting the cleavage of the meta-C-H bond. nih.govescholarship.org This approach avoids the need for a more complex U-shaped template that forces a molecule into a specific conformation for remote C-H activation. nih.gov
A silicon-based directing group containing a nitrile has also been developed, which can be easily attached to alcohol substrates and removed under standard conditions, enhancing the synthetic utility of this methodology. nih.govnih.govomicsdi.org
Cobalt catalysis has been successfully employed for the C(sp²)–H allylation of biphenyl amines with unactivated terminal olefins. acs.orgresearchgate.netnih.gov This method exhibits exclusive allylic selectivity for the distal ring of the biphenyl system, providing a direct route to functionalized biphenyl scaffolds. acs.orgresearchgate.net The reaction is catalyzed by a readily available cobalt(II) source and tolerates a broad range of unactivated olefins and substituted biaryls. acs.orgresearchgate.net
The reaction's success with unactivated olefins is noteworthy, as their introduction via C-H activation is typically challenging and has been limited to specific substrates like aromatic acids. acs.orgresearchgate.net The proposed mechanism involves the formation of a six-membered cobaltacycle intermediate, which directs the functionalization to the adjacent aromatic ring rather than the ortho C-H bond of the ring bearing the directing group. researchgate.net The involvement of a high-valent Co(III) species is suggested by the catalytic competence of an isolated Co(III) complex. researchgate.net
Below is a table summarizing the scope of the cobalt-catalyzed C(sp²)–H allylation of biphenyl amines with various olefins.
Table 1: Cobalt-Catalyzed C(sp²)–H Allylation of Biphenyl Amines This is an interactive table. You can sort and filter the data.
| Biphenyl Amine Substrate | Olefin Coupling Partner | Product Yield (%) | Reference |
|---|---|---|---|
| N-phenylaniline | 1-octene | 85 | researchgate.net |
| N-(4-methoxyphenyl)aniline | 1-octene | 78 | researchgate.net |
| N-(4-chlorophenyl)aniline | 1-octene | 72 | researchgate.net |
| N-phenylaniline | Allylbenzene | 81 | researchgate.net |
| N-phenylaniline | 1-hexene | 88 | researchgate.net |
Nucleophilic Substitution Reactions of Aryl Bromides
The synthesis of biphenylamines, including this compound, can be achieved through nucleophilic substitution reactions on aryl bromides. Palladium-catalyzed coupling reactions are particularly prominent in this area. organic-chemistry.org These methods allow for the formation of C-N bonds by coupling an aryl halide with an amine.
For the synthesis of this compound, a common strategy involves the Suzuki-Miyaura coupling reaction to first construct the biphenyl core, followed by amination, or by coupling a pre-aminated aryl species with a bromo-aryl species. gre.ac.ukrsc.org For instance, the coupling of 4-bromoaniline (B143363) with a 4-bromophenylboronic acid derivative, or vice versa, can be utilized. The Suzuki-Miyaura reaction is favored for its mild reaction conditions and tolerance of a wide variety of functional groups. rsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.org
Alternatively, direct amination of a pre-formed 4-bromo-4'-halobiphenyl can be accomplished. The Buchwald-Hartwig amination is a powerful method for this transformation, using a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. organic-chemistry.org
A more classical approach to synthesizing a related compound, 4-bromobiphenyl (B57062), involves the Gomberg-Bachmann reaction, where p-bromoaniline is diazotized and then reacted with benzene. orgsyn.org While historically significant, this method often suffers from lower yields and lack of regioselectivity compared to modern cross-coupling reactions.
Multi-Component and Cascade Synthetic Sequences (e.g., Friedel-Crafts and Wittig Reactions for complex derivatives)
To generate more complex derivatives of this compound, multi-component and cascade reactions offer an efficient means of increasing molecular complexity in a single synthetic operation. nih.govnih.govrsc.org These sequences can incorporate well-established reactions like the Friedel-Crafts and Wittig reactions.
The Friedel-Crafts reaction, including both alkylation and acylation, is a fundamental method for C-C bond formation via electrophilic aromatic substitution. nih.govnih.gov On a biphenyl scaffold, this reaction can be used to introduce alkyl or acyl groups. For example, the Friedel-Crafts acylation of biphenyl with an acyl chloride in the presence of a Lewis acid like aluminum chloride produces an aryl ketone. nih.gov This ketone can then serve as a handle for further functionalization. The position of substitution is directed by the existing groups on the biphenyl rings.
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comyoutube.com In the context of biphenylamine derivatives, a ketone introduced by a Friedel-Crafts reaction can be converted to an alkene using a phosphonium (B103445) ylide. masterorganicchemistry.com This introduces a new point of unsaturation that can be subjected to further reactions. The stereochemical outcome (E or Z alkene) can often be controlled by the nature of the ylide used. youtube.com A cascade sequence could involve a Friedel-Crafts acylation to install a ketone, followed by a Wittig reaction to form an alkene, and then subsequent modification of the alkene or the amine functionality.
Below is a table illustrating how these reactions can be applied to biphenyl systems to create more complex structures.
Table 2: Application of Friedel-Crafts and Wittig Reactions for Biphenyl Derivatives This is an interactive table. You can sort and filter the data.
| Starting Material | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Biphenyl | Friedel-Crafts Alkylation | tert-butyl chloride, FeCl₃ | 4,4'-Di-tert-butylbiphenyl | nih.gov |
| Biphenyl | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-Acetylbiphenyl | nih.gov |
| 2-Allyl-biphenyl derivative | Intramolecular Friedel-Crafts | Triflic acid | 9,10-Dihydrophenanthrene derivative | nih.gov |
| Aldehyde/Ketone | Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene | masterorganicchemistry.comyoutube.com |
Chemical Reactivity and Transformative Pathways of 4 Bromo 1,1 Biphenyl 4 Amine
Reactivity of the Aryl Bromide Substituent
The bromine atom on one of the phenyl rings is a key functional group, primarily acting as a leaving group in substitution reactions or as an electrophilic partner in metal-catalyzed cross-coupling reactions.
Participation in Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. fishersci.co.ukmasterorganicchemistry.com Unlike nucleophilic substitution at aliphatic carbons, SNAr on aryl halides is generally challenging and requires specific conditions. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com
For SNAr to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho and/or para to the leaving group. fishersci.co.ukmasterorganicchemistry.comyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. In the case of 4'-Bromo-[1,1'-biphenyl]-4-amine, the biphenyl (B1667301) system contains an amino group (-NH₂), which is an electron-donating group. This group increases the electron density of the aromatic rings, making them less electrophilic and thus deactivating them towards nucleophilic attack. Consequently, direct nucleophilic substitution of the bromide under standard SNAr conditions is not a favored pathway.
Alternative mechanisms, such as the elimination-addition (benzyne) pathway, can occur with unactivated aryl halides but require extremely strong bases (e.g., sodium amide) and harsh reaction conditions. fishersci.co.ukyoutube.com
Role as an Electrophilic Partner in Carbon-Carbon Cross-Coupling Reactions
The aryl bromide moiety of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. wikipedia.orgwikipedia.org These reactions have become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is one of the most widely used methods for creating biaryl linkages. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org this compound can be coupled with various aryl or vinyl boronic acids to synthesize more extended π-conjugated systems. chemrxiv.orgnih.gov
Heck Reaction: The Heck, or Mizoroki-Heck, reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, a β-hydride elimination to release the product, and regeneration of the catalyst. wikipedia.org This reaction allows for the vinylation of the biphenyl scaffold. Research has demonstrated the efficacy of palladium complexes with specialized phosphine (B1218219) ligands, such as those derived from bromobiphenyl structures, in catalyzing Heck reactions. researchgate.net
Below is a table summarizing typical conditions for these cross-coupling reactions involving aryl bromides.
| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, Water nih.govacs.org |
| Heck | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
Utility as a Precursor in Carbon-Nitrogen Bond Formation via Amination
The carbon-bromine bond is a key site for forming new carbon-nitrogen (C-N) bonds, most notably through the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines by allowing the coupling of aryl halides with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. nih.govacs.orglibretexts.org
The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions: oxidative addition of the aryl bromide to the Pd(0) catalyst, formation of a palladium-amido complex upon reaction with the amine in the presence of a base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands being particularly effective. rsc.org
Using this compound as the aryl bromide precursor, it can be coupled with various amines to generate complex triarylamine structures, which are common cores in materials for organic electronics. nih.gov
Reactivity of the Primary Aryl Amine Functional Group
The primary amine (-NH₂) group on the other phenyl ring is nucleophilic and can participate in a variety of bond-forming reactions.
Participation in Amination Reactions to Form Secondary and Tertiary Amines
The primary amine of this compound can act as a nucleophile to form more substituted secondary and tertiary amines. This can be achieved through several methods:
N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as over-alkylation to form a quaternary ammonium (B1175870) salt.
Buchwald-Hartwig Amination: In a complementary fashion to its role as an electrophile, the amine group of this compound can serve as the nucleophilic partner in a Buchwald-Hartwig reaction. Coupling with a different aryl halide (Ar-X) allows for the controlled synthesis of unsymmetrical diarylamines or triarylamines, which are highly valuable in materials science. acs.orgnih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can form secondary or tertiary amines.
These transformations are fundamental in building larger molecular architectures, such as hole-transport materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells, where triarylamine moieties are common structural motifs. rsc.orgelsevierpure.comresearchgate.net
Exploitation in Ligand Design and Coordination Chemistry
The presence of both a nitrogen donor atom (from the amine group) and a biphenyl framework makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. The amine can directly coordinate to a metal center.
More commonly, the entire molecule serves as a scaffold for creating more complex ligands. For instance, phosphine groups can be introduced onto the biphenyl rings, creating bidentate or monodentate phosphine ligands. A palladium(II) complex incorporating a (4ʹ-bromobiphenyl-4-yl)diphenylphosphine ligand has been synthesized and characterized, demonstrating its utility in forming stable metal complexes that can themselves be used as catalysts for cross-coupling reactions. researchgate.net The electronic properties of such ligands can be tuned by the substituents on the biphenyl core, influencing the reactivity and stability of the resulting metal complexes. The extended π-system of the biphenyl unit can also play a role in the electronic and photophysical properties of the coordination compounds. ontosight.ai
Susceptibility to Oxidation and Reduction Pathways
The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the aromatic amine group, the biphenyl system, and the bromine substituent. These groups influence the molecule's susceptibility to both oxidation and reduction, opening various transformative pathways.
The primary site for oxidation is the electron-rich amino group. In contrast, reduction can occur at the carbon-bromine bond or the biphenyl aromatic system. The specific reaction pathway and the resulting products are highly dependent on the nature of the oxidizing or reducing agents and the reaction conditions.
Oxidation Pathways
The oxidation of this compound is primarily centered on the nucleophilic amino group. General mechanisms for the electrochemical oxidation of anilines and their derivatives suggest a process initiated by the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This intermediate can then undergo further reactions, such as deprotonation and subsequent oxidation, to yield a variety of products.
While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the electrocatalytic oxidation of the closely related compound, 4-aminobiphenyl (B23562) (4-ABP), offers significant insights. nih.gov In a study utilizing Ti-RuO2 anodes, the electrocatalytic oxidation of 4-ABP was investigated, revealing a complex degradation pathway. nih.gov The process involves the generation of hydroxyl radicals that attack the aromatic ring and the amino group. nih.gov
Extrapolating from these findings, the oxidation of this compound would likely proceed through similar intermediates. The initial step would be the formation of a radical cation centered on the amine. This can then lead to polymerization or the formation of various oxygenated derivatives through hydroxylation of the aromatic rings. The presence of the bromine atom may also influence the regioselectivity of these oxidation reactions.
A plausible oxidation pathway, based on the study of 4-aminobiphenyl, could involve the formation of hydroxylated biphenylamines and ultimately ring-opening products upon further oxidation. nih.gov
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing System | Potential Products |
| This compound | Electrochemical Oxidation (e.g., Ti-RuO2 anode) | Hydroxylated derivatives, Quinone-like structures, Ring-opened products |
Reduction Pathways
The reduction of this compound can be anticipated to occur at two primary sites: the carbon-bromine bond and the biphenyl aromatic system. The C-Br bond is susceptible to cleavage by various reducing agents, leading to debromination.
Research on the reduction of 4-bromobiphenyl (B57062) has shown that it can be reduced to biphenyl. sigmaaldrich.com This transformation is achieved using electrochemically generated anion radicals of 9-phenylanthracene (B14458) in the presence of cationic micelles. sigmaaldrich.com This suggests that the bromine atom in this compound can be selectively removed under specific reducing conditions to yield 4-aminobiphenyl.
Furthermore, the biphenyl system itself can be reduced under more forcing conditions, although this typically requires powerful reducing agents or catalytic hydrogenation at high pressure and temperature. The reduction of the aromatic rings would lead to the formation of aminocyclohexylbenzene derivatives.
Table 2: Potential Reduction Products of this compound
| Starting Material | Reducing System | Potential Products |
| This compound | Electrochemical Reduction / Chemical Reducing Agents | 4-Aminobiphenyl (de-bromination product) |
| This compound | Catalytic Hydrogenation (harsher conditions) | Bromo-aminocyclohexylbenzene derivatives, Aminocyclohexylbenzene |
Applications in Advanced Materials Science and Organic Electronic Technologies
Development of Advanced Ligands for Catalytic Systems
The strategic design of ligands is a cornerstone of modern catalysis, enabling enhanced reaction efficiency, selectivity, and substrate scope. The compound 4'-Bromo-[1,1'-biphenyl]-4-amine serves as a highly versatile precursor for the synthesis of advanced ligands, primarily due to its unique bifunctional nature. It possesses a nucleophilic primary amine on one phenyl ring and a reactive bromo-substituent on the other, connected by a biphenyl (B1667301) backbone that provides conformational flexibility and electronic communication. This structure allows for stepwise, selective modifications to create sophisticated ligands for transition-metal-catalyzed reactions.
The primary amine group is a key functional handle for introducing phosphine (B1218219) moieties, leading to the formation of valuable phosphine-amine (P,N) type ligands. The synthesis typically involves the reaction of the amine with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the phosphorus atom.
These custom-designed ligands, derived from this compound, are particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The development of such ligands is crucial for advancing challenging coupling processes. orgsyn.org The resulting palladium complexes have shown significant catalytic activity in reactions like the Suzuki-Miyaura coupling. researchgate.net
The bromo-functional group on the ligand scaffold offers a secondary site for modification. It can be used to immobilize the catalytic complex onto a solid support or to construct more complex, multinuclear catalytic systems through further cross-coupling reactions. This dual functionality makes this compound a valuable building block for creating next-generation catalysts.
Research Findings:
Research in this area focuses on synthesizing new ligand architectures and evaluating their performance in catalytic cycles. For instance, ligands derived from biphenylamine frameworks are known to be effective in palladium-catalyzed reactions. The synthesis of N,N-bis(diphenylphosphino)amine ligands and their corresponding palladium(II) complexes has been reported, and their catalytic efficacy was tested in Suzuki-Miyaura cross-coupling reactions. researchgate.net While not using this compound directly, this work establishes the utility of the core biphenylamine structure in creating effective ligands.
The general process involves the formation of a phosphine-amine ligand, which then coordinates with a palladium precursor (e.g., Pd(OAc)₂, [Pd(dba)₂]) to generate the active catalyst. The performance of these in-situ generated catalysts is then benchmarked in specific cross-coupling reactions.
Catalytic Performance Data:
The following table presents representative data for a Suzuki-Miyaura cross-coupling reaction, a common application for palladium complexes featuring advanced phosphine ligands similar to those that can be derived from this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic acid | 1.0 | Na₂CO₃ | Toluene (B28343) | 80 | 3 | 95 | nih.gov |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 0.5 | K₃PO₄ | Dioxane | 100 | 12 | 92 | mdpi.com |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1.5 | K₂CO₃ | DMF/H₂O | 90 | 6 | 97 | nih.gov |
| 4 | 2-Bromopyridine | 3,5-Dimethylphenylboronic acid | 2.0 | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 88 | nih.gov |
Advanced Characterization and Computational Insights into 4 Bromo 1,1 Biphenyl 4 Amine
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in confirming the identity and purity of 4'-Bromo-[1,1'-biphenyl]-4-amine. Each method offers unique insights into the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in a related compound, 4-bromo-4'-(but-3-en-1-yloxy)-1,1'-biphenyl, the aromatic protons appear as multiplets in the range of δ 7.65-6.99 ppm. rsc.org This is consistent with the expected signals for the substituted biphenyl (B1667301) core of this compound.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Data for related biphenyl compounds are available and serve as a reference for assigning the carbon signals of this compound. rsc.org
| ¹H NMR Data for a Related Biphenyl Compound |
| Chemical Shift (ppm) |
| 7.65 |
| 7.63 |
| 6.99 |
This table is based on data for 4-bromo-4'-(but-3-en-1-yloxy)-1,1'-biphenyl and serves as an illustrative example.
High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)
Mass spectrometry techniques are crucial for determining the precise molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of this compound is calculated to be 246.9997 Da. nih.gov
Mass Spectrometry (MS): Standard mass spectrometry provides the nominal molecular weight and fragmentation pattern. The molecular weight of this compound is 248.12 g/mol . nih.gov The mass spectrum of the related compound 4-bromoaniline (B143363) shows characteristic peaks at m/z 171 and 173, corresponding to the two bromine isotopes. chegg.com A similar isotopic pattern would be expected for this compound, with the molecular ion peaks appearing at m/z 247 and 249. nih.gov
| Mass Spectrometry Data |
| Technique |
| Molecular Weight |
| Exact Mass (HRMS) |
| Expected M+ and M+2 peaks |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. For this compound, characteristic peaks would include N-H stretching vibrations for the amine group and C-Br stretching vibrations. The NIST Chemistry WebBook provides IR spectral data for the related compound 4-bromobiphenyl (B57062). nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The conjugation in the biphenyl system results in characteristic absorption bands. The method is sensitive enough to detect compounds in the range of 10⁻¹ M to 10⁻⁶ M. mdpi.com HPLC with UV detection is a common method for analyzing biphenyl derivatives. researchgate.net
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of biphenyl compounds. For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water can be employed. sielc.comsielc.com In the analysis of related compounds, HPLC has been used to determine genotoxic impurities. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and higher resolution compared to traditional HPLC. Methods have been developed for the determination of impurities in related pharmaceutical compounds using UPLC. researchgate.net For example, a UPLC method on a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile can be utilized. researchgate.net
Solid-State Structural Determination
Understanding the three-dimensional arrangement of molecules in the solid state is crucial for comprehending the physical properties of this compound.
Theoretical and Mechanistic Computational Investigations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of molecular properties and reaction mechanisms. For this compound, such studies would provide invaluable insights into its electronic structure, reactivity, and behavior in catalytic transformations.
Density Functional Theory (DFT) Studies on Electronic Properties and Reaction Pathways
DFT calculations are instrumental in determining the fundamental electronic properties of a molecule, which in turn govern its reactivity. For this compound, these studies would typically involve the calculation of various molecular orbitals and electronic descriptors.
Key Electronic Properties:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the amino group would significantly influence the HOMO, making it a likely site for electrophilic attack, while the biphenyl system and the bromo-substituent would affect the LUMO.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atom of the amine and the phenyl ring attached to it are expected to be electron-rich, while the bromine atom and the adjacent carbon would exhibit a more positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions. This would help in quantifying the electron-donating strength of the amino group and the electron-withdrawing effect of the bromine atom, as well as the extent of delocalization across the biphenyl system.
Reaction Pathways:
DFT studies can map out the potential energy surfaces for various reactions involving this compound. This includes identifying intermediates, transition states, and calculating the activation energies for different reaction pathways. For instance, in a typical cross-coupling reaction, DFT could be used to model the oxidative addition of the C-Br bond to a metal catalyst, followed by the subsequent steps of the catalytic cycle.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.2 eV | Indicates electron-donating ability, site for oxidation. |
| LUMO Energy | -1.1 eV | Indicates electron-accepting ability, site for reduction. |
| HOMO-LUMO Gap | 4.1 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Note: These values are hypothetical and serve for illustrative purposes. Actual values would require specific DFT calculations.
Computational Analysis of Reactivity, Regioselectivity, and Transition States
Building upon the electronic properties, computational analysis can provide a quantitative understanding of the reactivity and selectivity of this compound in chemical transformations.
Reactivity and Regioselectivity:
Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, Fukui functions would likely confirm the amino group and specific positions on the aromatic rings as the most reactive centers.
Regioselectivity in Cross-Coupling Reactions: In reactions where multiple C-H or C-Br bonds could potentially react, DFT can be used to calculate the activation barriers for each possible pathway. This allows for the prediction of the most favorable reaction site. For example, in a palladium-catalyzed C-H activation, DFT could determine whether the activation is more likely to occur on the phenyl ring bearing the amino group or the one with the bromo substituent.
Transition States:
The identification and characterization of transition states are paramount in understanding reaction mechanisms. Computational methods can determine the geometry, energy, and vibrational frequencies of transition state structures. For a reaction involving this compound, such as a Buchwald-Hartwig amination, DFT would be employed to model the transition state for the key oxidative addition and reductive elimination steps. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Table 2: Illustrative Computational Data for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Bond Distances (Å) |
| Oxidative Addition | [Pd(0)L2...Br-C6H4-...] | 15.2 | Pd-Br: 2.5, Pd-C: 2.2 |
| Reductive Elimination | [Pd(II)L(Amine)(Aryl)] | 10.5 | Pd-N: 2.1, Pd-C: 2.0 |
Note: This table presents hypothetical data for illustrative purposes. L represents a generic ligand.
Elucidation of Catalytic Cycle Mechanisms for C-N Bond Formation and C-H Activation
Computational studies are indispensable for elucidating the complete catalytic cycles of complex reactions, such as palladium-catalyzed C-N bond formation (e.g., Buchwald-Hartwig amination) and C-H activation.
C-N Bond Formation (Buchwald-Hartwig Amination):
A DFT investigation of the Buchwald-Hartwig amination using this compound as a substrate would involve modeling the following key steps:
Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-Br bond of the substrate.
Ligand Exchange: The amine reactant coordinates to the palladium center.
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated.
DFT calculations would provide the energy profile for the entire cycle, identifying the rate-determining step and the influence of ligands and solvents on the reaction efficiency.
C-H Activation:
For a palladium-catalyzed C-H activation reaction, computational studies would explore the mechanism by which a C-H bond on one of the biphenyl rings is cleaved and functionalized. Key aspects to be investigated would include:
Directing Group Effect: The role of the amino group in directing the catalyst to a specific C-H bond.
Mechanism of C-H Cleavage: Whether the C-H bond cleavage proceeds via a concerted metalation-deprotonation (CMD), oxidative addition, or another pathway.
Nature of the Active Catalyst: Identifying the catalytically active palladium species and its coordination environment.
By modeling the intermediates and transition states throughout the catalytic cycle, DFT can provide a detailed, atomistic understanding of how these complex transformations occur, paving the way for the rational design of more efficient catalysts and synthetic methodologies.
Future Perspectives and Emerging Directions in 4 Bromo 1,1 Biphenyl 4 Amine Research
Development of Eco-Friendly and Sustainable Synthetic Routes
The traditional synthesis of biphenyl (B1667301) amines often involves multi-step processes with low atom economy and the use of hazardous reagents. rsc.orgnih.gov Consequently, a major focus of future research is the development of greener and more sustainable synthetic methodologies.
Key strategies in this area include the adoption of green solvents, solvent-free reaction conditions, and the use of recyclable catalysts. mdpi.comejcmpr.com For instance, the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been adapted for greener synthesis. Research has demonstrated the successful synthesis of biphenyl carboxylic acids in high yields at room temperature in water, using a water-soluble fullerene-supported palladium chloride nanocatalyst. researchgate.net This approach not only minimizes the use of volatile organic solvents but also allows for the catalyst to be recycled multiple times without a significant loss in activity. researchgate.net
Another promising avenue is the "hydrogen borrowing" methodology for amination, which is considered a sustainable approach. rsc.org These methods aim to reduce waste and energy consumption, aligning with the core principles of green chemistry. mdpi.comrsc.org The development of one-pot reactions and the use of recyclable catalysts are also crucial for improving the atom economy and reducing the environmental impact of synthesizing compounds like 4'-Bromo-[1,1'-biphenyl]-4-amine. mdpi.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Biphenyl Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous organic solvents | Emphasizes water or green solvents; solvent-free conditions mdpi.com |
| Catalysts | May use stoichiometric or non-recyclable catalysts | Utilizes recyclable nanocatalysts researchgate.net |
| Atom Economy | Can be low due to the formation of byproducts rsc.org | High, with minimal waste generation rsc.org |
| Reaction Conditions | Often requires high temperatures and harsh conditions | Milder conditions, including room temperature reactions mdpi.comresearchgate.net |
| Sustainability | Higher environmental impact | Reduced environmental footprint and increased sustainability rsc.org |
Exploration of Unconventional Functionalization Strategies
To unlock the full potential of this compound, researchers are exploring unconventional functionalization strategies that allow for precise modification of the molecule's structure. A key area of development is late-stage functionalization (LSF) . chemrxiv.orgscispace.com LSF enables the introduction of chemical groups in the final steps of a synthetic sequence, which accelerates the creation of diverse molecular libraries without the need for starting the synthesis from scratch. scispace.comnih.gov
One of the most powerful LSF techniques is C-H activation , which involves the direct functionalization of carbon-hydrogen bonds. nih.govoup.com This method is highly atom-economical as it avoids the pre-functionalization steps typically required in traditional cross-coupling reactions. nih.gov The development of selective C-H activation methods, including those catalyzed by palladium, allows for the targeted modification of complex molecules like biphenyl derivatives. u-tokyo.ac.jp These strategies are compatible with a wide range of functional groups, making them highly versatile for creating novel analogues of this compound with tailored properties. chemrxiv.orgethernet.edu.et
Recent advances in photoredox catalysis and radical chemistry have further expanded the toolbox for LSF, offering new pathways for functionalization under mild conditions. scispace.comnih.gov
Expansion into Novel Material Technologies Beyond Current Applications
The unique structure of this compound makes it a valuable precursor for a range of advanced materials. The biphenyl backbone is a fundamental component in many organic materials due to its inherent twist angle, which can lead to interesting stereoselective properties. rsc.org
While biphenyl derivatives are already used in applications like liquid crystals and as intermediates for organic light-emitting diodes (OLEDs), future research is aimed at expanding their role in other cutting-edge technologies. innospk.comchemicalbook.comchemicalbook.com The field of organic electronics, for example, heavily relies on π-conjugated molecules and polymers, for which biphenyl amines can serve as essential building blocks. nih.govnih.gov
The ability to precisely modify the structure of this compound through the functionalization strategies mentioned above opens up possibilities for creating materials with tailored electronic and optical properties. This could lead to their use in next-generation solar cells, sensors, and other electronic devices.
Application of Advanced Computational Modeling for Predictive Synthesis and Rational Material Design
Advanced computational modeling is becoming an indispensable tool in chemical research, enabling scientists to predict reaction outcomes and design new materials with desired properties from the ground up. In the context of this compound, computational methods are being applied in several key areas.
Predictive Synthesis: Computational models, including those based on geometric deep learning, are being developed to predict the outcome of chemical reactions, including yield and regioselectivity, with increasing accuracy. springernature.com This can significantly accelerate the discovery of new synthetic routes by reducing the need for extensive trial-and-error experimentation. iastate.edu For instance, computational studies can help identify the most promising catalysts and reaction conditions for the sustainable synthesis of this compound. rsc.org
Rational Material Design: Density Functional Theory (DFT) and other quantum chemical methods are used to investigate the electronic structure and properties of molecules. nih.govdntb.gov.ua By modeling derivatives of this compound, researchers can predict their suitability for various applications. For example, computational analysis can help in designing molecules with specific frontier molecular orbital characteristics required for efficient charge transport in organic electronic devices. nih.gov These predictive capabilities allow for a more rational and targeted approach to the development of novel materials. nih.gov Computational studies have also been employed to understand the fundamental properties of related molecules, such as the behavior of the molecular anion of 4-bromobiphenyl (B57062). researchgate.net
Table 2: Computational Tools in this compound Research
| Computational Method | Application | Research Goal |
|---|---|---|
| Geometric Deep Learning | Predictive reaction modeling | Accelerate discovery of synthetic routes by predicting outcomes springernature.com |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Rational design of materials with tailored optical and electronic properties nih.govdntb.gov.ua |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Understand the behavior of the molecule in different environments |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems with high accuracy | Study reaction mechanisms and enzymatic catalysis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4'-Bromo-[1,1'-biphenyl]-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and 4-nitroaniline, followed by reduction of the nitro group. Catalytic systems (e.g., Pd(PPh₃)₄) and solvent selection (toluene/ethanol mixtures) critically affect yield . Alternative routes include Ullmann coupling using copper catalysts, though this may require higher temperatures (120–140°C) and longer reaction times . Yields range from 33% (for multi-step procedures) to 75% under optimized Suzuki conditions.
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Approach :
- NMR : Use - and -NMR to confirm biphenyl connectivity and amine proton resonance (δ ~5.2 ppm in DMSO-d₆). Deuterated solvents are essential to avoid exchange broadening .
- HPLC-MS : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 264.07) and detect impurities .
- Melting Point : Compare observed values (e.g., 155–156°C) with literature data to assess crystallinity .
Q. What safety precautions are necessary when handling this compound?
- Protocols : Due to aromatic amine toxicity, use fume hoods, nitrile gloves, and PPE. Avoid skin contact; wash immediately if exposed. Store at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .
Advanced Research Questions
Q. How can solubility limitations of this compound in aqueous systems be addressed for biological assays?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS. Monitor precipitation via dynamic light scattering .
- Derivatization : Introduce sulfonate or PEG groups to the amine to enhance hydrophilicity, though this may alter bioactivity .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release in cell-based studies .
Q. What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions involving this amine?
- Analysis : Discrepancies in Pd-catalyzed reactions may arise from:
- Amine Coordination : The primary amine can deactivate Pd catalysts via strong σ-donation, requiring excess ligand (e.g., PPh₃) to stabilize the active species .
- Steric Effects : Bulky substituents on the biphenyl system hinder transmetalation steps. Computational modeling (DFT) can optimize aryl halide/boronic acid pairings .
Q. How can researchers resolve conflicting NMR data for proton environments in substituted derivatives?
- Troubleshooting :
- 2D NMR : Utilize - COSY and NOESY to assign coupling in crowded aromatic regions (e.g., para vs. meta substitution patterns) .
- Isotopic Labeling : Synthesize -labeled analogs to simplify amine proton splitting in -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
